7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Description

BenchChem offers high-quality 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYQTMGNFNTDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a detailed and scientifically-grounded methodology for the synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The narrative elucidates the strategic two-stage synthetic approach, commencing with the preparation of the key intermediate, 7-fluorobenzofuran-2-carboxylic acid, followed by a robust catalytic hydrogenation to yield the target molecule. This guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible protocol for researchers in the field. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction: The Significance of the Fluorinated Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom to this core structure can significantly modulate the compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives have emerged as promising candidates in various therapeutic areas, including as anti-inflammatory and potential anticancer agents.[1] This guide provides a comprehensive and practical synthetic route to this valuable research compound.

Strategic Overview of the Synthesis

The synthesis of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is most effectively achieved through a two-stage process. This strategy ensures high yields and purity of the final product by first constructing the aromatic benzofuran system with the desired fluorine and carboxylic acid functionalities, followed by the selective reduction of the furan ring.

Sources

physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Introduction

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS No. 1354951-91-9) is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery.[1] Its rigid dihydrobenzofuran scaffold serves as a valuable building block in the synthesis of complex molecules. Notably, derivatives of this core structure have shown promise as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy, and as effective anti-inflammatory agents.[2][3][4]

The strategic placement of a fluorine atom at the 7-position and a carboxylic acid group at the 2-position imparts unique electronic and steric properties that govern the molecule's behavior.[1] The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a crucial handle for salt formation, solubility modulation, and interaction with biological targets.

This technical guide provides a comprehensive examination of the core . It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for in-house characterization. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible results.

Section 1: Core Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development activities. These identifiers and physical characteristics are essential for sample verification, purity assessment, and formulation development.

The molecule consists of a benzene ring fused to a dihydrofuran ring, with a fluorine substituent on the aromatic portion and a carboxylic acid at a chiral center.[1]

| Property | Value | Source |

| IUPAC Name | 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | [1] |

| CAS Number | 1354951-91-9 | [1] |

| Molecular Formula | C₉H₇FO₃ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

Melting Point: A Critical Indicator of Purity

The melting point is an intensive physical property that provides a rapid and reliable indication of a compound's purity.[5][6] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[7] While a specific, experimentally verified melting point for this compound is not widely published, its determination is a critical first step in characterization.

This protocol describes the standard method for determining the melting point range of a solid organic compound using an electrically heated block apparatus.[8]

-

Sample Preparation: Place a small amount of finely powdered, dry 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid onto a clean, dry watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 1-2 mm.[8]

-

Apparatus Setup: Insert the loaded capillary tube into the sample holder of the Mel-Temp apparatus. Ensure the thermometer is correctly positioned to accurately measure the block temperature.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting temperature. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Insert a new sample capillary. Heat the block at a slow, controlled rate of approximately 1-2°C per minute.

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. Repeat the determination at least twice to ensure consistency.

Section 2: Solubility Profile - A Predictive Analysis

Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and purification strategies. The structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid suggests a nuanced solubility profile: the polar carboxylic acid group allows for solubility in basic aqueous solutions and polar organic solvents, while the hydrophobic benzofuran core limits its solubility in neutral water and nonpolar solvents.[9]

Caption: Logic workflow for qualitative solubility and acidity testing.

This protocol systematically evaluates the compound's solubility in a range of solvents to classify its polarity and functional group character.[9][10][11]

-

Setup: Arrange a series of clean, labeled test tubes.

-

Sample Addition: To each tube, add approximately 20-25 mg of the compound.[10]

-

Solvent Addition and Observation:

-

Tube 1 (Water): Add 0.75 mL of deionized water. Shake vigorously for 30-60 seconds.[9][12] Observe if the solid dissolves. Test the pH of the solution with litmus or pH paper.[10] Causality: The carboxylic acid may slightly acidify the water, but full solubility is unlikely due to the hydrophobic core.

-

Tube 2 (5% NaOH): Add 0.75 mL of 5% aqueous sodium hydroxide. Shake vigorously.[9] Observe for dissolution. Causality: The basic solution will deprotonate the carboxylic acid to form the highly water-soluble sodium carboxylate salt, confirming the presence of an acidic functional group.[12]

-

Tube 3 (5% NaHCO₃): Add 0.75 mL of 5% aqueous sodium bicarbonate. Shake and observe for both dissolution and effervescence (CO₂ bubbles).[10][13] Causality: Sodium bicarbonate is a weaker base than NaOH. Reaction and dissolution indicate the compound is a relatively strong acid, typical for carboxylic acids.

-

Tube 4 (Polar Organic Solvent): Add 0.75 mL of a polar organic solvent (e.g., methanol, ethanol, or DMSO). Shake to observe solubility. The compound is expected to be moderately to fully soluble.[1]

-

Tube 5 (Nonpolar Organic Solvent): Add 0.75 mL of a nonpolar solvent (e.g., hexane or toluene). Shake and observe. Solubility is expected to be low.

-

-

Record Results: Systematically record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Section 3: Acidity and pKa - The Impact of Fluorination

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. It is a critical parameter in drug development, directly influencing how a compound will behave at different physiological pH values, which affects its absorption, distribution, and receptor binding.

The presence of the electron-withdrawing fluorine atom on the aromatic ring is expected to significantly increase the acidity of the carboxylic acid group through a negative inductive effect (-I). This effect stabilizes the carboxylate anion, shifting the equilibrium towards dissociation and resulting in a lower pKa value compared to its non-fluorinated analog.[14][15]

Caption: The equilibrium defining the acid dissociation constant (pKa).

Given the presence of a fluorine atom, ¹⁹F NMR provides a highly sensitive and elegant method for pKa determination. The chemical shift of the fluorine nucleus is exquisitely sensitive to changes in the electronic environment, including the protonation state of the nearby carboxylic acid. By monitoring the ¹⁹F chemical shift as a function of pH, a precise titration curve can be generated.[14][16]

-

Sample Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 6).

-

NMR Samples: Dissolve a precisely weighed amount of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in each buffer solution to create a set of NMR samples. A constant, low concentration should be used to minimize aggregation effects.[14] Include a small amount of D₂O for locking.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample under identical, temperature-controlled conditions.

-

Data Analysis:

-

Plot the ¹⁹F chemical shift (δ) on the y-axis against the pH on the x-axis.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function). The pKa is the pH value at the inflection point of the curve, where the concentration of the protonated and deprotonated species are equal.[15]

-

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. Each technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic analysis and structural confirmation.

Expected Spectral Signatures:

-

¹H NMR:

-

Aromatic Region (~6.8-7.5 ppm): Multiple signals corresponding to the protons on the fluorinated benzene ring.

-

Dihydrofuran Protons (~3.3-5.5 ppm): Complex multiplets for the three protons on the dihydrofuran ring. The proton at the chiral center (C2) will couple to the two diastereotopic protons at C3.

-

Carboxylic Acid Proton (~10-13 ppm): A broad singlet that is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon (~170-180 ppm): Signal for the carboxylic acid carbon.

-

Aromatic Carbons (~110-160 ppm): Signals for the six carbons of the benzene ring, with characteristic splitting patterns due to C-F coupling.

-

Dihydrofuran Carbons (~30-80 ppm): Signals for the C2 and C3 carbons.

-

-

¹⁹F NMR:

-

A single resonance whose chemical shift is characteristic of an aryl fluoride. This is a key experiment for confirming the presence and environment of the fluorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption around ~1700-1725 cm⁻¹.

-

C-O Stretch: Absorptions in the ~1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the ~1000-1100 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the fingerprint region below 1600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 182.04, corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

-

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. Based on data for structurally related compounds, 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid should be handled with care.[17]

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[17] Avoid inhalation of dust and direct contact with skin and eyes.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Irritation: Compounds of this class are often classified as skin and eye irritants.[17] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound with a rich set of physicochemical properties that are highly relevant to its application in pharmaceutical research. Its identity is defined by a molecular weight of 182.15 g/mol , and its purity can be readily assessed by its melting point behavior. The molecule exhibits predictable solubility, being soluble in basic solutions due to the deprotonation of its strongly acidic carboxylic acid group—an acidity enhanced by the electron-withdrawing fluorine atom. This guide provides robust, validated protocols for determining these key properties, from solubility and pKa to full spectroscopic characterization. A thorough understanding and application of these methodologies will empower researchers to effectively utilize this valuable chemical scaffold in the pursuit of novel therapeutics.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- Melting Point Determination Lab Protocol. (n.d.).

- 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid - 1354951-91-9. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Determination of Melting Point. (n.d.).

- Vierke, L., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 55(15), 10335-10344.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Experiment 1: Melting-point Determinations. (n.d.).

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR. (2021).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination of p K a values of fluorocompounds in water using 19 F NMR. (2018).

- experiment 1 determination of solubility class. (n.d.).

- SAFETY DATA SHEET - 2,3-Dihydrobenzo[b]furan-7-carboxylic acid. (2025).

- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry, 57(13), 5724–5742.

- SAFETY DATA SHEET - F807. (2025).

- 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | 1354951-91-9. (n.d.).

- Goss, K. U. (2008). Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling. Environmental Science & Technology, 42(24), 9110-9115.

- SAFETY DATA SHEET - Benzofuran-2-carboxylic Acid. (2025).

- Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014).

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(51), 29706-29736.

- 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. (n.d.).

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). Molecules, 28(12), 4851.

- Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (2010).

- ISOPROPYLMAGNESIUM BROMIDE | 920-39-8. (n.d.).

- US Patent 4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. (1979).

- Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet

- SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. (2023).

- SAFETY DATA SHEET - rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid. (2020).

- Phillygenin (CAS 487-39-8). (n.d.).

- 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid. (n.d.).

- Synthesis of (±)6,7-Dichloro-2,3-dihydro-5-(2-furoyl)benzofuran-2-carboxylic acid. (n.d.).

- 2,3-Dihydro-1-benzofuran-2-carboxylic acid. (n.d.).

- 2,3-Dihydrobenzofuran-7-carboxylic acid. (n.d.).

- 9003-39-8 | CAS DataBase. (n.d.).

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (2016).

- Cas 920-39-8,ISOPROPYLMAGNESIUM BROMIDE. (n.d.).

- 920-39-8 Cas No. | i-Propylmagnesium bromide 1M solution in THF. (n.d.).

- Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum. (n.d.).

Sources

- 1. 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (1354951-91-9) for sale [vulcanchem.com]

- 2. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. pennwest.edu [pennwest.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. byjus.com [byjus.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 12. chem.ws [chem.ws]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.ca [fishersci.ca]

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS number 1354951-91-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (CAS Number: 1354951-91-9) is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous biologically active molecules. The strategic incorporation of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

The benzofuran and 2,3-dihydrobenzofuran scaffolds are recognized as valuable heterocycles in the synthesis of pharmaceuticals.[1][2] The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance pharmacological profiles.[3] Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potential as anti-inflammatory and anticancer agents.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is crucial for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1354951-91-9 | |

| Molecular Formula | C9H7FO3 | |

| Molecular Weight | 182.15 g/mol | |

| IUPAC Name | 7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| SMILES | C1C(OC2=C1C=CC=C2F)C(=O)O |

Synthesis Strategies

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various synthetic routes. A common approach involves the intramolecular cyclization of appropriately substituted phenols. While a specific, detailed synthesis for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid was not found in the provided search results, general strategies for the synthesis of related structures can provide valuable insights.

One potential synthetic pathway could involve the reaction of a 2-halophenol with an acrylic acid derivative, followed by an intramolecular cyclization. The choice of starting materials and reaction conditions is critical to control regioselectivity and achieve the desired product.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of dihydrobenzofuran carboxylic acids, which could be adapted for the target molecule.

Caption: Generalized synthetic workflow for dihydrobenzofuran carboxylic acids.

Key Experimental Considerations

-

Catalyst Selection: The choice of catalyst for the cyclization step is crucial. Palladium-catalyzed reactions are often employed for their efficiency and functional group tolerance.[5]

-

Solvent and Temperature: Reaction kinetics and product yields are highly dependent on the solvent and temperature. Optimization of these parameters is essential for a successful synthesis.

-

Purification: Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography. For instance, a solvent mixture of ethyl acetate-hexane has been used for the recrystallization of benzodihydrofuran-2-carboxylic acid.[4]

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the carboxylic acid proton. The fluorine atom would likely cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. For the non-fluorinated analog, 2,3-dihydrobenzofuran-7-carboxylic acid, the mass of the molecular ion is 164.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is a key component in a variety of biologically active compounds.[7] The introduction of a fluorine atom can enhance the therapeutic potential of these molecules.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Fluorinated benzofuran and dihydrobenzofuran derivatives have shown promise as anti-inflammatory agents by inhibiting the expression of key inflammatory mediators.[1][2]

-

Anticancer Agents: The benzofuran scaffold is present in several compounds with demonstrated anticancer activity.[7][8] Halogenation of the benzofuran ring has been shown to increase anticancer potency.[9]

-

Neurological Disorders: 2,3-Dihydrobenzofuran-7-carboxylic acid serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

-

PPARα Agonists: A class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, with potential for treating dyslipidemia.[10]

Structure-Activity Relationship (SAR) Insights

The biological effects of benzofuran derivatives can be enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[1] This highlights the importance of the specific substitution pattern on the benzofuran core for modulating biological activity.

The following diagram illustrates the key structural features of the 2,3-dihydrobenzofuran scaffold and positions for modification to influence biological activity.

Caption: Key modification points on the 2,3-dihydrobenzofuran scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, general hazards associated with related carboxylic acids include skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.[12]

Conclusion

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid represents a valuable building block for the development of novel therapeutic agents. Its unique combination of a privileged heterocyclic scaffold and a strategically placed fluorine atom makes it an attractive target for medicinal chemists. Further research into the synthesis, biological evaluation, and structure-activity relationships of derivatives of this compound is warranted and holds the potential to yield new and improved treatments for a range of diseases.

References

-

BU CyberSec Lab. 2,3-Dihydrobenzofuran-7-carboxylic acid. Available from: [Link]

- Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available from: [Link]

-

National Center for Biotechnology Information. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7FO3 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. 9-Fluoro-2,3-dihydro-3-methyl-10-(2-(methylamino)ethylamino)-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carboxylic acid, (S)- | C16H18FN3O4 - PubChem. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available from: [Link]

-

Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Available from: [Link]

-

ResearchGate. Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO. Available from: [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

Semantic Scholar. [PDF] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Available from: [Link]

-

Wikipedia. Fluorescein. Available from: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum [chemicalbook.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structural Elucidaion of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in numerous bioactive natural products and synthetic compounds.[1] The introduction of a fluorine atom, as in 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (Molecular Formula: C₉H₇FO₃, Molecular Weight: 182.15 g/mol ), can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Therefore, the unambiguous structural confirmation of such building blocks is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Moving beyond a simple recitation of techniques, we will explore the causal logic behind the analytical workflow, detailing how a confluence of spectroscopic and spectrometric data provides a self-validating system for structural confirmation.

The Analytical Strategy: A Multi-Pronged Approach

The structure of an unknown compound is a puzzle. A single piece of evidence is rarely sufficient; instead, we assemble a complete picture from multiple, orthogonal analytical techniques. Our strategy relies on a synergistic workflow where each method corroborates and refines the data from the others.

Caption: Numbering scheme for the target molecule.

¹H NMR Spectroscopy

Causality: ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The chemical shift (δ) indicates the electronic environment, while the coupling constant (J) provides geometric information. The fluorine atom will introduce additional couplings (JHF).

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton(s) | Expected δ (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment Rationale |

| COOH | ~13.0 | br s | - | Highly deshielded acidic proton. |

| H4 | ~7.2 - 7.0 | dd | ³JHH ≈ 8.0, ⁴JHF ≈ 5.0 | Aromatic proton ortho to C-H, meta to C-F. |

| H5 | ~7.0 - 6.8 | t | ³JHH ≈ 8.0 | Aromatic proton between two C-H groups. |

| H6 | ~7.3 - 7.1 | ddd | ³JHH ≈ 8.0, ³JHF ≈ 10.0, ⁴JHH ≈ 1.0 | Aromatic proton ortho to C-F, experiencing strong ³JHF coupling. |

| H2 | ~5.3 | dd | ³JHH ≈ 10.0, 6.0 | Methine proton on a chiral center, adjacent to oxygen and a CH₂ group. |

| H3a/H3b | ~3.6, ~3.3 | dd, dd | ²JHH ≈ 16.0, ³JHH ≈ 10.0, 6.0 | Diastereotopic methylene protons coupled to each other (geminal) and to H2. |

¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies all unique carbon environments. The large chemical shift range allows for clear resolution of carbons in different functional groups. The C-F bond results in significant C-F coupling constants (JCF), which are invaluable for assigning the fluorinated ring.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

| Carbon | Expected δ (ppm) | Multiplicity (JCF in Hz) | Assignment Rationale |

| COOH | ~172 | s | Carboxylic acid carbonyl. |

| C7 | ~150 | d, ¹JCF ≈ 245 | Carbon directly bonded to fluorine, large one-bond coupling. |

| C7a | ~145 | d, ²JCF ≈ 12 | Quaternary carbon ortho to C-F. |

| C3a | ~128 | d, ³JCF ≈ 3 | Quaternary carbon meta to C-F. |

| C6 | ~125 | d, ²JCF ≈ 20 | Aromatic CH ortho to C-F. |

| C5 | ~122 | s | Aromatic CH para to C-F (small coupling). |

| C4 | ~115 | d, ³JCF ≈ 7 | Aromatic CH meta to C-F. |

| C2 | ~78 | s | Methine carbon bonded to oxygen. |

| C3 | ~30 | s | Methylene carbon. |

2D NMR for Unambiguous Connectivity

Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them, transforming the parts list into a complete molecular structure. [3]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). We expect to see correlations between H4-H5, H5-H6, and crucially, between H2 and the two H3 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation). [4]This experiment definitively links the proton assignments to the carbon assignments (e.g., H2 to C2, H3a/b to C3, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for assembling the entire framework, especially for connecting the quaternary carbons. [5] Key Expected HMBC Correlations:

Caption: Key expected HMBC correlations.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures the acidic COOH proton is observable and not exchanged away.

-

¹H NMR: Acquire a standard proton spectrum. Set the spectral width to cover -2 to 15 ppm. Use a 30-degree pulse and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Set the spectral width to cover 0 to 200 ppm. Use a relaxation delay of 2 seconds. A DEPT-135 experiment can be run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D Experiments:

-

COSY: Use a standard gradient-selected (gs) COSY sequence.

-

HSQC: Use a standard gs-HSQC sequence optimized for ¹JCH = 145 Hz.

-

HMBC: Use a standard gs-HMBC sequence with the long-range coupling delay optimized for ⁿJCH = 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations. [5]5. Data Processing and Analysis: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D). Integrate ¹H signals, pick peaks for all spectra, and use the 2D data to build the connectivity map, starting from an unambiguous signal (e.g., H2).

-

The Final Arbiter: Single-Crystal X-ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unequivocal proof. [6]It determines the precise spatial arrangement of every atom in the crystal lattice, confirming not only the connectivity but also the solid-state conformation.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique. [6]A good starting point would be a solution in ethyl acetate/heptane or dichloromethane/hexane.

-

Data Collection: Mount a suitable crystal on a goniometer head. [7]Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion, using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). [6]3. Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

-

Validation and Reporting: The final refined structure provides bond lengths, bond angles, and torsion angles, confirming the exact constitution and conformation of the molecule.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a systematic process of evidence accumulation. We begin with HRMS to establish the elemental formula, a fundamental constraint. IR spectroscopy quickly confirms the presence of key functional groups. A full suite of 1D and 2D NMR experiments then allows us to piece together the atomic connectivity, proton-by-proton and carbon-by-carbon, with the C-F and H-F couplings providing definitive proof of the fluorine's position. Finally, X-ray crystallography can serve as the ultimate confirmation, providing an unambiguous 3D picture of the molecule. Each step in this workflow validates the last, culminating in a structural assignment of the highest possible confidence, ready for application in research and development.

References

-

Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

-

Thapa, P., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. Available at: [Link]

-

Cai, T., et al. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. Merck Research Laboratories. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. PubChem. Available at: [Link]

-

Mor R, et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PubMed Central. Available at: [Link]

-

Li, R., et al. (2022). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Gary E. Martin. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

-

Abraham, R. J., et al. (1972). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Organic Magnetic Resonance. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

-

ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Publications. Available at: [Link]

-

Journal of the American Chemical Society. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. ACS Publications. Available at: [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Springer. Available at: [Link]

-

Cichoopek, G., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. Available at: [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]

-

Organic Letters. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available at: [Link]

-

ResearchGate. (2025). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. Available at: [Link]

-

PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. PubMed. Available at: [Link]

-

SciSpace. (n.d.). X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. SciSpace. Available at: [Link]

-

MRRC. (2025). MRRC Structure Elucidation Notes. University of Illinois Chicago. Available at: [Link]

-

NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

-

ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. ResearchGate. Available at: [Link]

-

Journal of the American Chemical Society. (2026). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. ACS Publications. Available at: [Link]

-

Organic Letters. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. ACS Publications. Available at: [Link]

-

RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

PubMed Central. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

A Spectroscopic Blueprint: In-Depth Technical Guide to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document serves as a robust predictive blueprint for researchers and scientists. By leveraging fundamental spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes predicted spectral values, the scientific rationale for these predictions, standardized experimental protocols for data acquisition, and workflow visualizations to guide researchers in their own analytical endeavors.

Introduction: The Structural Elucidation of a Novel Fluorinated Benzofuran

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid (C₉H₇FO₃, Molecular Weight: 182.15 g/mol ) belongs to the class of fluorinated dihydrobenzofurans, a scaffold that is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough structural characterization essential for its development and application.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a detailed fingerprint of a molecule's structure. This guide will provide a predictive analysis of the key spectroscopic data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, empowering researchers to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The electron-withdrawing effects of the fluorine atom and the carboxylic acid group, along with the stereochemistry of the dihydrofuran ring, will be the primary determinants of the chemical shifts and coupling patterns.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| H4 | ~6.95 | doublet of doublets | J ≈ 8.0, 4.0 |

| H5 | ~6.85 | triplet of doublets | J ≈ 8.0, 4.0 |

| H6 | ~7.10 | doublet of doublets | J ≈ 8.0, 2.0 |

| H2 | ~5.30 | doublet of doublets | J ≈ 9.0, 6.0 |

| H3a | ~3.60 | doublet of doublets | J ≈ 16.0, 9.0 |

| H3b | ~3.40 | doublet of doublets | J ≈ 16.0, 6.0 |

Causality Behind Predictions:

-

The carboxylic acid proton is expected to be highly deshielded and will appear as a broad singlet, which may exchange with D₂O.

-

The aromatic protons (H4, H5, H6) will exhibit chemical shifts and coupling patterns influenced by the fluorine atom at position 7. H6 will be a doublet of doublets due to coupling with H5 and a smaller long-range coupling with fluorine. H4 and H5 will show characteristic ortho and meta couplings.

-

The protons on the dihydrofuran ring (H2, H3a, H3b) form a characteristic AMX spin system. H2, being adjacent to the carboxylic acid, will be deshielded. The two diastereotopic protons at C3 will show a large geminal coupling and smaller vicinal couplings to H2.[1][2]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework, with the fluorine atom inducing characteristic C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted J(C-F) (Hz) |

| COOH | ~175 | singlet | - |

| C2 | ~75 | singlet | - |

| C3 | ~30 | singlet | - |

| C4 | ~110 | doublet | ~4 |

| C5 | ~122 | doublet | ~8 |

| C6 | ~128 | doublet | ~20 |

| C7 | ~158 | doublet | ~245 |

| C7a | ~125 | doublet | ~15 |

| C3a | ~145 | singlet | - |

Causality Behind Predictions:

-

The carbonyl carbon of the carboxylic acid will be the most deshielded.

-

The carbon directly bonded to fluorine (C7) will show a very large one-bond coupling constant (¹JCF) and a significant downfield shift.[3][4][5]

-

The other aromatic carbons will exhibit smaller two-, three-, and four-bond C-F couplings, leading to doublets in the proton-decoupled spectrum.[6]

-

The aliphatic carbons (C2 and C3) are less likely to show significant coupling to the fluorine.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the deuterated solvent signal.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR Spectroscopy.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data (at 376 MHz)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F7 | -115 to -130 | triplet of doublets |

Causality Behind Predictions:

-

The chemical shift of the fluorine atom is expected to be in the typical range for fluoroaromatic compounds.[7][8][9]

-

The signal will be split by the adjacent aromatic protons, primarily H6 (ortho coupling) and H5 (meta coupling), resulting in a complex multiplet, likely a triplet of doublets.[10]

Experimental Protocol for ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F.

-

Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be applied to simplify the spectrum if desired.

-

Data Processing: Process the data as with other NMR experiments. An external reference standard (e.g., CFCl₃ at 0.0 ppm) is typically used.

Workflow for ¹⁹F NMR Analysis

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C (Aromatic) | 1600 - 1450 | Medium |

| C-O (Ether & Acid) | 1300 - 1000 | Strong |

| C-F (Aromatic) | 1250 - 1100 | Strong |

Causality Behind Predictions:

-

The O-H stretch of the carboxylic acid will be a very broad band due to hydrogen bonding.[11]

-

A strong, sharp absorption for the C=O stretch is a key diagnostic feature of the carboxylic acid.[11]

-

The C-O stretches from the ether linkage and the carboxylic acid will appear in the fingerprint region.

-

A strong absorption corresponding to the C-F stretch is also expected.

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 182 | [M]⁺ (Molecular Ion) |

| 137 | [M - COOH]⁺ |

| 109 | [M - COOH - CO]⁺ or [Fluorobenzofuran radical cation]⁺ |

Causality Behind Predictions:

-

The molecular ion peak [M]⁺ at m/z 182 will confirm the molecular weight of the compound.

-

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (·COOH), leading to a fragment at m/z 137.

-

Further fragmentation of the dihydrobenzofuran ring system, such as the loss of carbon monoxide (CO), is also plausible. The fragmentation of the parent 2,3-dihydrobenzofuran often involves the loss of CO.[12][13]

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometry.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the NMR, IR, and MS spectra of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers, scientists, and drug development professionals are better equipped to identify, characterize, and utilize this compound in their work. The provided protocols and workflows serve as a practical guide for the acquisition and analysis of high-quality spectroscopic data.

References

- G. M. Joyce, A. Bhat, W. A. Arnold, W. C. K. Pomerantz. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 8343-8352.

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

- Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The NMR spectra of fluoroaromatics—IV: 1 H and 19 F spectra of some fluorinated benzofurans. Organic Magnetic Resonance, 4(2), 343–352.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Hoyt, E. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

NIH. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran, 2,5-dichloro-3-fluoro-2,3-dihydro-, trans-. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. Retrieved from [Link]

-

ResearchGate. (2025). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

AUB ScholarWorks. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Retrieved from [Link]

-

AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with. Retrieved from [Link]

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dihydrobenzofuran-3-carboxylic acid, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sci-hub.st [sci-hub.st]

- 11. echemi.com [echemi.com]

- 12. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a compound of interest in pharmaceutical research and development. Recognizing the critical role of solubility in drug discovery, this document offers a framework for understanding, experimentally determining, and interpreting the solubility of this specific molecule in various organic solvents. The principles and methodologies outlined herein are designed to be broadly applicable to researchers, scientists, and professionals in the drug development field.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a heterocyclic compound with potential pharmacological activity, understanding its behavior in different solvent systems is paramount for subsequent stages of development, including purification, formulation, and in-vitro/in-vivo testing.

Benzofuran and its derivatives are known for a wide array of biological activities, including anti-inflammatory and potential anticancer effects.[3][4][5] The introduction of a fluorine atom, as in the case of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, can significantly alter the molecule's physicochemical properties, including its solubility, due to fluorine's high electronegativity and ability to form hydrogen bonds.[5] This guide will provide a systematic approach to characterizing the solubility of this promising compound.

Molecular Profile of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic Acid

A foundational understanding of the molecule's structure is essential for predicting and interpreting its solubility.

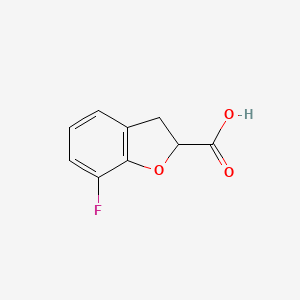

Chemical Structure:

Caption: Chemical structure of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid.

Key Molecular Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in protic solvents. Its acidic nature also means that solubility will be highly pH-dependent in aqueous and protic organic systems.[6]

-

Fluorine Atom (-F): The electronegative fluorine atom can participate in hydrogen bonding and alter the overall polarity of the molecule, influencing its interaction with various solvents.

-

Benzofuran Core: The fused aromatic and heterocyclic ring system contributes to the molecule's rigidity and hydrophobicity.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₃ | |

| Molecular Weight | 182.15 g/mol | |

| CAS Number | 1354951-91-9 |

Theoretical Framework: Principles of Solubility

Solubility is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent is determined by the similarity of their intermolecular forces. For a crystalline solid like 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, the dissolution process involves overcoming the lattice energy of the crystal and establishing new solute-solvent interactions.

Solvent Properties and their Predicted Influence:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group and the fluorine atom, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the molecule. DMSO is often a powerful solvent for many pharmaceutical compounds.[6]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the carboxylic acid group, low solubility is expected in these solvents.

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published quantitative solubility data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, an experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

Workflow for Solubility Determination:

Caption: Experimental workflow for determining solubility via the shake-flask method.

Detailed Protocol: Equilibrium Solubility Determination

-

Preparation:

-

Select a range of representative organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, dimethyl sulfoxide).

-

Ensure all solvents are of high purity.

-

Accurately weigh an excess amount of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid into appropriately sized, sealable glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[7]

-

-

Equilibration:

-

Add a precise volume of the selected solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a suitable technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Note on Kinetic vs. Thermodynamic Solubility: The shake-flask method determines thermodynamic (equilibrium) solubility. For high-throughput screening, kinetic solubility methods, which involve precipitating the compound from a DMSO stock solution into an aqueous buffer, are often used.[6] However, these can sometimes overestimate the true solubility.[6]

Anticipated Solubility Profile and Discussion

While specific data is pending experimental determination, a qualitative solubility profile can be predicted based on chemical principles.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: DMSO, DMF

-

Moderate to High Solubility: Methanol, Ethanol, Isopropanol, Acetone

-

Moderate Solubility: Acetonitrile, Ethyl Acetate

-

Low to Insoluble: Toluene, Hexane

Data Presentation:

Upon experimental determination, the quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solvent Type | Solubility at 25°C (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | [Experimental Data] |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | [Experimental Data] |

| Methanol | 5.1 | Polar Protic | [Experimental Data] |

| Ethanol | 4.3 | Polar Protic | [Experimental Data] |

| Acetonitrile | 5.8 | Polar Aprotic | [Experimental Data] |

| Acetone | 5.1 | Polar Aprotic | [Experimental Data] |

| Ethyl Acetate | 4.4 | Polar Aprotic | [Experimental Data] |

| Toluene | 2.4 | Nonpolar | [Experimental Data] |

| n-Hexane | 0.1 | Nonpolar | [Experimental Data] |

Practical Implications for Drug Development

The experimentally determined solubility data for 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid will directly inform several key aspects of its development:

-

Recrystallization and Purification: Solvents with a significant difference in solubility at high and low temperatures will be ideal candidates for recrystallization to achieve high purity.

-

Formulation Development: For oral dosage forms, understanding solubility in biorelevant media is crucial. For parenteral formulations, identifying a suitable solvent system that ensures complete dissolution at the required concentration is essential. Co-solvents such as ethanol, propylene glycol, or polyethylene glycol may be explored to enhance solubility in aqueous-based formulations.[9]

-

Preclinical and In-Vitro Studies: Concentrated stock solutions are often prepared in a strong organic solvent like DMSO for in-vitro assays.[8][9] The solubility data will guide the preparation of these stock solutions and help in understanding potential precipitation issues upon dilution in aqueous assay buffers.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate the critical data needed to advance the development of this and other promising pharmaceutical compounds. The systematic approach outlined herein underscores the importance of a thorough physicochemical characterization in modern drug discovery.

References

-

Al-Ghananeem, A., & Malkawi, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]

- Patel, K., & Patel, M. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 531-538.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9223, Benzofuran. Retrieved from [Link]

-

Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83397193, 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Retrieved from [Link]

- Sarsam College of Pharmacy. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(5).

-

Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 11(34), 20853-20875.

-

AdooQ BioScience. (n.d.). 7-Fluoro-3-methyl-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmatutor.org [pharmatutor.org]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.ca [fishersci.ca]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.no [fishersci.no]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. Dihydrobenzofuran scaffolds are pivotal in medicinal chemistry, and the strategic introduction of a fluorine atom can profoundly enhance a molecule's pharmacological profile.[1] This document details the core molecular properties, discusses synthetic strategies and characterization methodologies, and explores the compound's application as a versatile building block in the development of novel therapeutics, particularly in oncology and anti-inflammatory research. The insights herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Profile

7-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a small molecule belonging to the benzofuran family of compounds.[2] Its structure is characterized by a benzene ring fused to a dihydrofuran ring, with a fluorine atom at the 7-position and a carboxylic acid group at the 2-position.[2] This specific arrangement of functional groups imparts unique chemical and biological properties.[2]